Pracinostat (chemical name: (2E)-3-[2-butyl-1-[2-(diethylamino)ethyl]-1H-benzimidazol-5-yl]-N-hydroxyacrylamide hydrochloride) is a potent, orally active, small-molecule pan-histone deacetylase inhibitor (HDACi). [, ] It inhibits classes I, II, and IV HDAC isoforms. [, , ] HDACs are enzymes that regulate gene expression by removing acetyl groups from histones, proteins around which DNA is wound. [] Pracinostat is being investigated as a potential treatment for various cancers, primarily hematological malignancies, due to its ability to induce cell cycle arrest, differentiation, and apoptosis in cancer cells. [, , ]
Pracinostat-d7 is synthesized from Pracinostat, which itself is derived from a class of compounds known as histone deacetylase inhibitors. These inhibitors play a significant role in modifying chromatin structure and regulating gene expression by preventing the deacetylation of histones, thus promoting an open chromatin configuration conducive to transcriptional activation .
The synthesis of Pracinostat-d7 involves the strategic incorporation of deuterium into the molecular structure of Pracinostat. Various synthetic routes can be employed, typically involving:
Industrial production would mirror laboratory methods but scaled up for higher yield and purity, necessitating optimized reaction conditions and specialized equipment to handle deuterated materials safely.
Pracinostat-d7 retains the core structure of Pracinostat with specific modifications to incorporate deuterium. The molecular formula for Pracinostat-d7 is C₁₄H₁₄D₇N₃O₂, reflecting the substitution of hydrogen atoms with deuterium. This modification allows for enhanced tracking in metabolic studies due to differences in mass between hydrogen and deuterium atoms.
Pracinostat-d7 can participate in various chemical reactions similar to those of its non-deuterated counterpart:
These reactions are crucial for understanding how modifications affect pharmacological profiles.
Pracinostat-d7 functions primarily as a histone deacetylase inhibitor. Its mechanism involves:
The pharmacokinetic properties indicate that Pracinostat-d7 has favorable absorption, distribution, metabolism, and excretion characteristics similar to those observed with Pracinostat.
Relevant data indicate that these properties make it suitable for various laboratory applications while ensuring safety during handling .
Pracinostat-d7 is primarily used in research settings focused on:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3